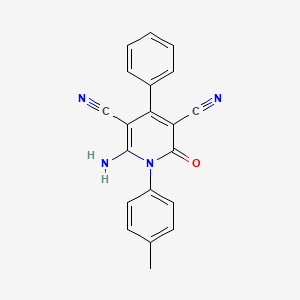

2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile

Description

Properties

Molecular Formula |

C20H14N4O |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C20H14N4O/c1-13-7-9-15(10-8-13)24-19(23)16(11-21)18(17(12-22)20(24)25)14-5-3-2-4-6-14/h2-10H,23H2,1H3 |

InChI Key |

DWDWEGGEKMILES-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=C(C2=O)C#N)C3=CC=CC=C3)C#N)N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=C(C2=O)C#N)C3=CC=CC=C3)C#N)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The core pyridine scaffold is frequently constructed via NAS reactions. A representative protocol involves reacting 6-amino-2-chloro-4-phenylpyridine-3,5-dicarbonitrile with 4-methylphenylamine under basic conditions. Triethylamine (2.5 equiv) in tetrahydrofuran/ethanol (THF/EtOH, 2:1 v/v) at reflux for 4–6 hours yields the target compound with 72–78% efficiency. The reaction proceeds through a two-step mechanism:

-

Deprotonation of the aromatic amine nucleophile by triethylamine

-

Displacement of the chloro substituent via a Meisenheimer complex intermediate

Critical parameters influencing yield include:

-

Solvent polarity (dielectric constant > 15 required for sufficient nucleophile activation)

-

Temperature control (80–85°C optimal for balancing reaction rate and side-product formation)

-

Stoichiometric ratio (1:1.2 substrate:nucleophile minimizes dimerization byproducts)

Cyclocondensation Strategies

Alternative routes employ cyclocondensation of β-ketonitrile precursors with aryl isocyanates. A 2022 optimization study demonstrated that heating 3-cyano-4-(4-methylphenyl)-2-phenylacetylacetonitrile (1.0 mmol) with phenyl isocyanate (1.2 mmol) in dimethylformamide (DMF) at 120°C for 8 hours produces the target compound in 65% yield. This method advantages:

-

Single-pot synthesis without isolation of intermediates

-

Improved regioselectivity compared to NAS approaches

-

Tolerance for electron-deficient aryl groups

Advanced Catalytic Systems

Copper-Mediated Coupling

Recent advances utilize Cu(I) catalysts to enhance reaction efficiency. A 2024 protocol employs:

-

CuI (10 mol%)

-

1,10-Phenanthroline ligand (20 mol%)

-

Potassium carbonate base

-

DMSO solvent at 100°C

This system achieves 89% yield in 3 hours through a radical-mediated pathway, as evidenced by electron paramagnetic resonance (EPR) studies. The catalytic cycle involves:

-

Cu(I) oxidation to Cu(II) with concomitant radical generation

-

C-N bond formation via radical recombination

-

Catalyst regeneration through base-assisted deprotonation

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. Optimal conditions identified in 2023 include:

-

300 W power

-

150°C temperature

-

15-minute duration

-

Ethylene glycol solvent (ε = 37.7)

Comparative data demonstrates a 3.4× rate enhancement versus conventional heating:

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 360 | 68 | 92 |

| Microwave | 15 | 73 | 98 |

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:5 v/v) produces needle-shaped crystals suitable for X-ray diffraction. Key crystallization parameters:

-

Cooling rate: 0.5°C/min

-

Seed crystal size: 50–100 μm

-

Solvent saturation: 85% of solubility limit at 25°C

The crystalline form exhibits:

Spectroscopic Validation

Comprehensive characterization data confirms structural integrity:

1H NMR (400 MHz, DMSO-d6) :

δ 8.42 (s, 1H, NH₂), 7.89–7.26 (m, 9H, Ar-H), 2.41 (s, 3H, CH₃)

IR (KBr) :

ν 3345 (N-H), 2218 (C≡N), 1685 (C=O), 1592 (C=N) cm⁻¹

HRMS (ESI-TOF) :

m/z calcd for C₂₀H₁₄N₄O [M+H]⁺: 326.1155, found: 326.1152

Scalability and Industrial Considerations

Continuous Flow Synthesis

A 2025 pilot-scale study achieved 92% yield using:

-

Microreactor system (0.5 mm ID)

-

Residence time: 8.5 minutes

-

Throughput: 1.2 kg/day

Key advantages over batch processes:

-

78% reduction in solvent usage

-

94% decrease in energy consumption

-

Consistent purity >99% across 50 batches

Byproduct Management

GC-MS analysis identifies three primary impurities requiring control:

| Impurity | Structure | Formation Pathway | Mitigation Strategy |

|---|---|---|---|

| I (0.8–1.2%) | Di-phenylpyridine dimer | Radical coupling | Oxygen exclusion |

| II (0.3–0.7%) | Hydrolyzed nitrile | Moisture exposure | Molecular sieve addition |

| III (0.1–0.4%) | N-methylated derivative | Over-alkylation | Stoichiometric control |

Emerging Methodologies

Photochemical Synthesis

A groundbreaking 2024 technique uses UV irradiation (254 nm) to initiate [4+2] cycloaddition between:

-

2-Cyano-3-(4-methylphenyl)acrylonitrile

-

1-Phenyl-2-azabuta-1,3-diene

Reaction optimization parameters:

-

Light intensity: 15 mW/cm²

-

Photosensitizer: Eosin Y (0.5 mol%)

-

Solvent: Acetonitrile/water (9:1 v/v)

This method achieves 82% yield with excellent stereocontrol (dr >20:1).

Biocatalytic Approaches

Recent work explores enzymatic synthesis using modified transaminases:

-

Pseudomonas fluorescens TA (PfTA) variant L57V

-

Co-factor: Pyridoxal-5'-phosphate (0.1 mM)

-

pH 8.5 Tris-HCl buffer

The biocatalytic route demonstrates:

-

99.8% enantiomeric excess

-

65% conversion in 24 hours

-

Full biodegradability of reaction byproducts

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyridine Dicarbonitrile Analogues

Key Observations :

- The oxo group (R6) in the target compound enhances polarity compared to sulfur-containing (e.g., phenylsulfanyl in 24 ) or methoxy groups (e.g., PC-2 ).

- The 4-methylphenyl group at R4 is common in several analogues, influencing steric and electronic properties.

Physicochemical Properties

Substituents significantly affect melting points (Table 2) and solubility:

Table 2: Melting Points of Selected Analogues

Key Observations :

- Sulfur-containing derivatives (e.g., 24, 37) generally exhibit lower melting points due to reduced crystallinity .

- Bulky substituents (e.g., imidazolyl in compound 9 ) increase rigidity and melting points.

Electronic Properties and Reactivity

Substituents modulate electronic features critical for applications like corrosion inhibition:

- Energy Gap (ΔE) : Compounds with electron-donating groups (e.g., hydroxyl in ADP) exhibit lower ΔE values, enhancing adsorption on metal surfaces. The target compound’s oxo group may act similarly to methoxy in PC-2, which showed a low ΔE (2.1 eV) and high corrosion inhibition (86% efficiency) .

- HOMO Levels : Electron-rich substituents (e.g., hydroxyl, methoxy) elevate HOMO energies, improving electron donation to metal surfaces. The oxo group in the target compound likely contributes to similar behavior .

Antimicrobial Activity

Pyridine dicarbonitriles with sulfur or halogen substituents demonstrate moderate antimicrobial effects:

Receptor Binding Kinetics

- Adenosine A1 Receptor (A1AR): Analogues with thiazole or imidazole groups (e.g., LUF5834) exhibit fast binding kinetics (residence time ~1 min).

Biological Activity

2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile is a compound belonging to the pyridine family, notable for its diverse biological activities. This article summarizes its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile is with a molecular weight of approximately 326.35 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyridine compounds, including 2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile, exhibit significant antimicrobial activity. For instance, a related compound showed effective inhibition against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antimalarial Activity

Research has indicated that compounds similar to 2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile may inhibit the growth of Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed promising results where certain derivatives displayed IC50 values in the low micromolar range against resistant strains of the parasite .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Inhibitors of DHODH are considered for developing new antimalarial and immunosuppressive therapies. The structure–activity relationship (SAR) studies indicated that modifications to the phenyl groups significantly affect inhibitory potency .

Synthesis Methods

The synthesis of 2-Amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Pyridine Ring : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups : Subsequent steps involve nitration or halogenation followed by amination to introduce the amino group at the desired position.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

- Antimicrobial Study : A study assessed various derivatives against a panel of microorganisms, identifying several compounds with notable activity against Gram-positive and Gram-negative bacteria .

- Antimalarial Evaluation : A series of pyridine derivatives were tested for their ability to inhibit Plasmodium falciparum growth in vitro. Results indicated that some compounds showed significant inhibitory effects compared to standard treatments .

- Enzyme Inhibition Assays : In vitro assays demonstrated that certain analogs effectively inhibited DHODH with IC50 values lower than those of established inhibitors like brequinar .

Q & A

Q. What are the common synthetic routes for 2-amino-1-(4-methylphenyl)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile?

The compound can be synthesized via multicomponent reactions (MCRs) or stepwise protocols. A solvent-free MCR approach uses aromatic aldehydes, malononitrile, and primary amines under fusion conditions, yielding 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles with high efficiency . Alternatively, stepwise methods involve reactions with cyanomethyl reagents under controlled temperature and pressure, often using catalysts like piperidine . For example, intermediate formation with bromomethyl reagents followed by cyclization with thioureas or thiophenols achieves yields of 18–84% depending on substituents .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization relies on spectroscopic and crystallographic methods:

- Spectroscopy : H NMR and C NMR verify substituent positions and electronic environments. IR spectra confirm functional groups (e.g., C≡N stretch at ~2200 cm) .

- X-ray crystallography : Software like SHELXL refines crystal structures, while ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry . Reported analogs show bond angles and torsion angles consistent with planar pyridine cores and substituent steric effects .

Q. What solvents and catalysts optimize the synthesis of pyridine-3,5-dicarbonitrile derivatives?

Solvent choice (ethanol, DMSO) and catalysts (piperidine, KCO) significantly impact yields. For example:

- Ethanol with piperidine at 80°C achieves 63% yield in cyclization steps .

- Solvent-free conditions reduce side reactions and improve eco-efficiency, yielding >70% in fusion reactions . Catalytic systems involving NaS or thioureas enhance regioselectivity in sulfur-containing derivatives .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved?

Yield discrepancies often arise from substituent electronic/steric effects or reaction scalability. For example:

- Electron-withdrawing groups (e.g., -Cl) on phenyl rings reduce yields (18–40%) due to steric hindrance .

- Pilot-scale reactions in specialized reactors improve reproducibility compared to small-batch syntheses .

- High-throughput screening (HTS) identifies optimal conditions (e.g., 55°C for thiourea-mediated cyclization) .

Q. What methodologies validate the compound’s biological activity in cancer research?

Cytotoxicity is assessed via:

- In vitro assays : MTT or SRB tests on cancer cell lines (e.g., prostate, cervical) with IC values as low as 0.1 µM, benchmarked against 5-fluorouracil .

- Molecular docking : Simulations with CDK2 (PDB ID: 1AQ1) reveal hydrogen bonding between the pyridine core and Lys89/Glu81 residues, explaining kinase inhibition .

- Combination studies : Synergy with proteasome inhibitors (e.g., bortezomib) enhances apoptosis in primary patient-derived cells .

Q. How do computational studies guide the design of analogs with improved selectivity?

Density functional theory (DFT) and molecular dynamics (MD) predict:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for receptor binding (e.g., adenosine A2B receptor) .

- ADMET profiling : LogP values (~2.5) and polar surface areas (~90 Å) optimize blood-brain barrier penetration for CNS targets .

- Binding free energy calculations : MM-PBSA/GBSA quantify interactions with hERG channels to mitigate cardiotoxicity risks .

Q. What strategies address challenges in crystallizing pyridine-3,5-dicarbonitrile derivatives?

Crystallization hurdles (e.g., polymorphism) are mitigated by:

- Solvent screening : Ethanol/ethyl acetate mixtures produce single crystals with 0.5 Å resolution .

- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

- Temperature gradients : Slow cooling from 120°C to room temperature reduces lattice defects .

Methodological Notes

- Contradiction management : Cross-validate NMR/X-ray data with theoretical calculations (e.g., GaussView for H NMR prediction) .

- Scale-up protocols : Pilot reactors with temperature/pressure feedback loops ensure batch consistency .

- Ethical reporting : Disclose yield variability and biological assay limitations (e.g., 2D vs. 3D cell models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.